molecular formula C6H10N2O B13102329 3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one

3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B13102329
M. Wt: 126.16 g/mol
InChI Key: YPCCZJAXWFCSMF-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, the reaction of acetaldehyde, ethyl acetoacetate, and urea in the presence of a catalytic amount of hydrochloric acid can yield this compound.

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to improve yield and efficiency. The reaction conditions are optimized to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction can lead to the formation of dihydropyrimidines.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrimidinones

    Reduction: Dihydropyrimidines

    Substitution: Halogenated derivatives

Scientific Research Applications

3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-3,5-dihydropyrimidin-4(1H)-one
  • 3,5-Dimethyl-2,4-dihydropyrimidin-4(1H)-one

Uniqueness

3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Biological Activity

3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one, a member of the dihydropyrimidine family, has garnered attention for its diverse biological activities. This compound is structurally related to other pyrimidine derivatives that have shown promise in medicinal chemistry, particularly in areas such as antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O. Its structure features a dihydropyrimidine ring with two methyl groups at positions 3 and 6 and a carbonyl group at position 4. This configuration contributes to its pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on its derivatives demonstrated considerable inhibition against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismZone of Inhibition (mm)
AE. coli15
BS. aureus18
CC. albicans12

The results indicate that the compound's derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A notable study evaluated its impact on MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines.

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µg/mL)
MCF-710.5
HCT1168.7
PC312.0

These findings suggest that the compound possesses notable anticancer activity, with varying potency across different cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, studies have indicated that it may inhibit key enzymes involved in cell proliferation and survival pathways. The exact mechanisms remain an area of active research but may include modulation of apoptosis-related proteins and interference with DNA synthesis .

Case Study 1: Antibacterial Properties

A recent study synthesized a series of metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced antibacterial activity compared to the parent compound alone. The study highlighted the potential for developing novel antibacterial agents through metal coordination chemistry .

Case Study 2: Anticancer Potential

Another investigation focused on the compound's effects on apoptosis in cancer cells. The study found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. This suggests that the compound may promote programmed cell death in cancerous cells .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3,6-dimethyl-1,2-dihydropyrimidin-4-one

InChI

InChI=1S/C6H10N2O/c1-5-3-6(9)8(2)4-7-5/h3,7H,4H2,1-2H3

InChI Key

YPCCZJAXWFCSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(CN1)C

Origin of Product

United States

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